
(R)-Desisopropyl Tolterodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Desisopropyl Tolterodine is a chiral compound and a derivative of tolterodine, which is a muscarinic receptor antagonist used primarily in the treatment of overactive bladder syndrome. This compound is known for its high specificity and potency in targeting muscarinic receptors, making it a valuable subject of study in medicinal chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Desisopropyl Tolterodine typically involves asymmetric transfer hydrogenation of racemic 3-aryl-1-indanones using commercial catalysts such as (R,R)- or (S,S)-Ts-DENEB. The reaction is carried out in a mixture of formic acid and triethylamine as the hydrogen source, with methanol as the solvent at room temperature . Another method involves lithiation/borylation-protodeboronation of a homoallyl carbamate, which is then subjected to further transformations to yield ®-Desisopropyl Tolterodine .
Industrial Production Methods
Industrial production of ®-Desisopropyl Tolterodine often employs large-scale asymmetric hydrogenation processes, utilizing robust and scalable catalysts to ensure high yield and enantioselectivity. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-Desisopropyl Tolterodine undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Desisopropyl Tolterodine, such as hydroxylated, alkylated, or acylated compounds, which can be further utilized in medicinal chemistry for drug development .
Applications De Recherche Scientifique
®-Desisopropyl Tolterodine has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with muscarinic receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating overactive bladder syndrome and other muscarinic receptor-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
®-Desisopropyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes. This antagonism inhibits bladder contractions, reduces detrusor pressure, and leads to incomplete bladder emptying. The compound’s high specificity for muscarinic receptors ensures minimal off-target effects, making it a potent therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolterodine: The parent compound, also a muscarinic receptor antagonist used for overactive bladder treatment.
Solifenacin: Another muscarinic receptor antagonist with similar therapeutic applications.
Gemtesa (vibegron): A beta-3 adrenergic receptor agonist used for overactive bladder treatment.
Uniqueness
®-Desisopropyl Tolterodine is unique due to its high enantioselectivity and potency in targeting muscarinic receptors. Compared to other similar compounds, it offers better tolerability and fewer side effects, making it a preferred choice in certain therapeutic contexts .
Propriétés
Formule moléculaire |
C19H25NO |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-methyl-2-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C19H25NO/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21/h4-10,13-14,17,20-21H,11-12H2,1-3H3/t17-/m1/s1 |
Clé InChI |
CPLYUIYTJCFQJD-QGZVFWFLSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O)[C@H](CCNC(C)C)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


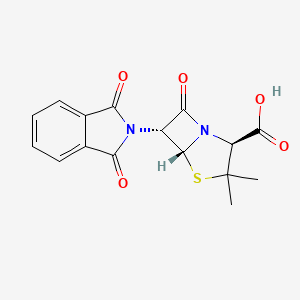
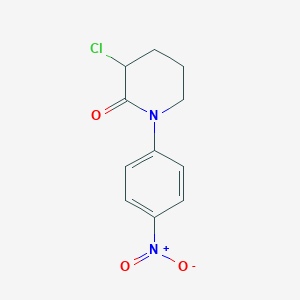
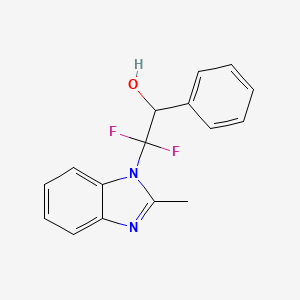
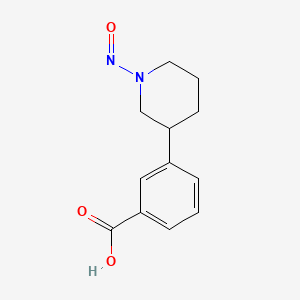

![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)
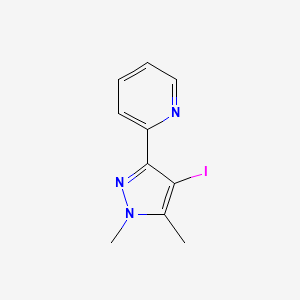
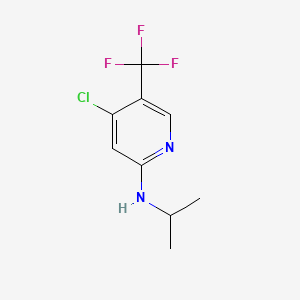

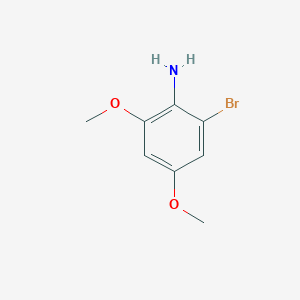


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)
